5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide
Overview
Description
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a chloro-nitrophenyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step may involve the reaction of the furan ring with an amine derivative under dehydrating conditions.
Substitution with chloro-nitrophenyl group: This can be done through electrophilic aromatic substitution reactions.
Attachment of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide
- 5-(2-chloro-4-nitrophenyl)-N-(2-phenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-12-5-3-4-6-16(12)21-19(23)18-10-9-17(26-18)14-8-7-13(22(24)25)11-15(14)20/h3-11H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXNZBFZZANDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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